2-Cyclopropyl-2-methoxyacetaldehyde
Description
2-Cyclopropyl-2-methoxyacetaldehyde is an aldehyde derivative featuring a cyclopropyl group and a methoxy substituent on the second carbon of the acetaldehyde backbone. This compound has a cyclopropylmethoxy group (-O-CH₂-C₃H₅) attached to the acetaldehyde framework, making it a valuable reference for understanding steric and electronic effects in related molecules. The cyclopropyl group is known to confer unique steric constraints and enhanced stability compared to linear alkyl chains, while the methoxy group modulates electronic properties .
Properties
IUPAC Name |
2-cyclopropyl-2-methoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6(4-7)5-2-3-5/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDBRBBXVPPHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxyacetaldehyde typically involves the reaction of cyclopropylmethanol with methoxyacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-2-methoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic effects.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methoxyacetaldehyde involves its interaction with specific molecular targets, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl and methoxy groups may influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Differences
Aldehyde vs. Ester Backbone: 2-(Cyclopropylmethoxy)acetaldehyde features an aldehyde group, making it reactive in nucleophilic additions and oxidations. In contrast, Methyl 2-amino-2-cyclopropylacetate HCl (ester backbone) is stabilized against oxidation and more suited for peptide coupling or prodrug applications .
Substituent Effects :
- The cyclopropylidene group in Methyl 2-chloro-2-cyclopropylideneacetate introduces ring strain and unsaturation, enhancing reactivity in cycloadditions or alkylation reactions compared to the saturated cyclopropyl group in the target compound .
- 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde demonstrates how aromatic systems (benzaldehyde) alter electronic properties and solubility compared to aliphatic aldehydes .
The amino group in Methyl 2-amino-2-cyclopropylacetate HCl introduces basicity and hydrogen-bonding capability, expanding its utility in pharmaceutical intermediates .
Biological Activity
2-Cyclopropyl-2-methoxyacetaldehyde is a chemical compound characterized by its unique structural features, which include a cyclopropyl group and a methoxy group attached to an aldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 114.14 g/mol
The compound can undergo several chemical reactions, including oxidation to form carboxylic acids or ketones, reduction to alcohols, and substitution reactions involving the methoxy group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The overall mechanism involves:
- Covalent Bond Formation : The aldehyde group reacts with nucleophiles in biological systems.
- Influence of Functional Groups : The cyclopropyl and methoxy groups may modulate the reactivity and selectivity of the compound towards specific biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms and efficacy need further exploration.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, suggesting cytotoxic effects against various tumors.
- Anti-inflammatory Effects : Its derivatives may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTS assay. Results indicated significant inhibition of cell viability across multiple lines, with varying degrees of effectiveness:
- RKO Cell Line : 70% inhibition at 100 µM concentration.
- MCF-7 Cell Line : Moderate inhibition observed.
Antiviral Screening
In vitro assays were conducted to assess the antiviral potential of the compound against HIV-1. Initial findings indicated that certain derivatives exhibited inhibitory effects on viral replication, warranting further investigation into structure-activity relationships.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antiviral, anticancer |
| Cyclopropylacetaldehyde | Structure | Limited activity |
| Methoxyacetaldehyde | Structure | Weak cytotoxicity |
The unique combination of cyclopropyl and methoxy groups in this compound distinguishes it from related compounds, enhancing its reactivity and potential biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
